4-(Furan-3-yl)-7-methylquinoline
Overview
Description
4-(Furan-3-yl)-7-methylquinoline is an organic compound that features a quinoline core substituted with a furan ring at the 4-position and a methyl group at the 7-position. This compound is of interest due to its unique structural properties, which combine the aromaticity and reactivity of both quinoline and furan moieties. These characteristics make it a valuable subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-yl)-7-methylquinoline typically involves multi-step organic reactions. One common method starts with the preparation of 7-methylquinoline, which can be synthesized via the Skraup synthesis using aniline, glycerol, and sulfuric acid. The furan ring is then introduced through a Friedel-Crafts acylation reaction, where furan-3-carboxylic acid chloride reacts with 7-methylquinoline in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-yl)-7-methylquinoline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 8-positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and Lewis acids like aluminum chloride.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various acylated quinoline derivatives.
Scientific Research Applications
4-(Furan-3-yl)-7-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)-7-methylquinoline in biological systems involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The furan ring can undergo metabolic activation to form reactive intermediates that can bind to proteins and enzymes, altering their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)-7-methylquinoline: Similar structure but with the furan ring at the 2-position.
4-(Thiophen-3-yl)-7-methylquinoline: Similar structure but with a thiophene ring instead of a furan ring.
4-(Pyridin-3-yl)-7-methylquinoline: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
4-(Furan-3-yl)-7-methylquinoline is unique due to the specific positioning of the furan ring, which influences its electronic properties and reactivity. This positioning can affect the compound’s ability to participate in various chemical reactions and its interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
4-(furan-3-yl)-7-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-2-3-13-12(11-5-7-16-9-11)4-6-15-14(13)8-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOFXJJMNYWFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633440 | |
Record name | 4-(Furan-3-yl)-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179380-96-2 | |
Record name | 4-(3-Furanyl)-7-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179380-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Furan-3-yl)-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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